molecular formula C11H18O2 B13065086 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

Cat. No.: B13065086
M. Wt: 182.26 g/mol
InChI Key: VBEUGCKLLKLFRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the isobutyryl group is introduced to the cyclopentanone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for method development and validation.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one: The parent compound.

    2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-ol: A reduced form of the parent compound.

    2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-carboxylic acid: An oxidized form of the parent compound.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a ketone and an isobutyryl group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)9(12)8-5-6-11(3,4)10(8)13/h7-8H,5-6H2,1-4H3

InChI Key

VBEUGCKLLKLFRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

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